molecular formula C8H20ClN B1249486 Ethyldiisopropylamine hydrochloride

Ethyldiisopropylamine hydrochloride

Cat. No. B1249486
M. Wt: 165.7 g/mol
InChI Key: OZECFIJVSAYAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyldiisopropylamine hydrochloride, also known as Ethyldiisopropylamine hydrochloride, is a useful research compound. Its molecular formula is C8H20ClN and its molecular weight is 165.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyldiisopropylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyldiisopropylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H20ClN

Molecular Weight

165.7 g/mol

IUPAC Name

N-ethyl-N-propan-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C8H19N.ClH/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3;1H

InChI Key

OZECFIJVSAYAPH-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)C(C)C.Cl

synonyms

DIEA
DIPEA
N,N-diisopropylethylamine
N,N-diisopropylethylamine hydrochloride
N-ethyldiisopropylamine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-6-chloro-N-(4-(trifluoromethoxy)phenyl)nicotinamide (Stage 12.2, 198 mg, 0.50 mmol), 1-methyl-1,4-diazepane (68.6 mg, 0.60 mmol), iPrOH (2 mL) and DIPEA (0.171 mL, 0.129 g, 2.0 mmol) were subjected to MW irradiation at 140° C. for 95 min. The RM was concentrated under reduced pressure to afford the title compound in an equimolar mixture with DIPEA hydrochloride. UPLC-MS (Condition 8) tR=1.2 min, m/z=473.1 [M+H]+, m/z=471.1 [M−H]−.
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
68.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.171 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-6-chloro-N-(4-(trifluoromethoxy)phenyl)nicotinamide (Stage 12.2, 198 mg, 0.50 mmol), 3-aminopropan-1-ol (45 mg, 0.60 mmol), iPrOH (2 mL) and DIPEA (0.171 mL, 0.129 g, 1.0 mmol) were subjected to MW irradiation at 140° C. for 150 min. The vial was cooled to RT and the RM was evaporated to dryness under reduced pressure. No further purification was required to afford the title compound as an equimolar mixture with DIPEA hydrochloride. UPLC-MS (Condition 8) tR=1.46 min, m/z=434.0 [M+H]+, m/z=432.1 [M−H]−.
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
0.171 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-6-chloro-N-(4-(trifluoromethoxy)phenyl)nicotinamide (Stage 12.2, 237 mg, 0.60 mmol), 3-(methylamino)propan-1-ol (64 mg, 0.72 mmol), iPrOH (2.4 mL) and DIPEA (0.205 mL, 0.155 g, 1.2 mmol) were subjected to MW irradiation at 140° C. for 3 h. The vial was cooled to RT and the RM was evaporated to dryness under reduced pressure. No further purification was required to afford the title compound in an equimolar mixture with DIPEA hydrochloride. LC-MS (Condition 5) tR=1.18 min, m/z=448.0 [M+H]+, m/z=446.0 [M−H]−.
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Name
Quantity
0.205 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 5-bromo-6-chloro-N-(4-(trifluoromethoxy)phenyl)nicotinamide (Stage 12.2, 237 mg, 0.60 mmol), N1,N1,N3-trimethylpropane-1,3-diamine (84 mg, 0.72 mmol), iPrOH (2.4 mL) and DIPEA (0.205 mL, 0.155 g, 1.2 mmol) were subjected to MW irradiation at 140° C. for 120 min. The vial was cooled to RT and the RM was evaporated to dryness under reduced pressure. No further purification was required to afford the title compound in an equimolar mixture with DIPEA hydrochloride. UPLC-MS (Condition 8) tR=2.18 min, m/z=475.1 [M+H]+, m/z=473.1 [M−H]−.
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
0.205 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

344 mg (0.5 mmole) of N6 -benzoyl-5'-O-dimethoxy-trityl-2'-O-methyl-adenosine (compound IIa) were dissolved in 2 ml of anhydrous THF, and the resulting solution was admixed with 362 μl (2 mmoles) of diisopropyl ethyl amine (DIPEA) with stirring under an argon atmosphere at room temperature. Then 300 μl (1.5 mmoles) of N,N-diisopropyl-amino-methoxy-chlorophosphine was added over 1 minute. After 5 minutes, DIPEA hydrochloride was formed as a white precipitate. Stirring was continued at room temperature and, after 45 minutes, the reaction mixture was analysed by a chromatography using silica gel 60 TLC (the mobile phase: n-hexane/acetone (1:1) containing 5% of triethyl amine) to confirm whether the spot of the starting material (Rf =0.52) had disappeared and the spot of the product (IIb2) (Rf =0.76) had appeared. After the confirmation of the latter spot, 20 ml of ethyl acetate was added to the reaction mixture under cooling with ice. Then the reaction mixture was washed twice with 15 ml of an ice-cooled saturated aqueous sodium bicarbonate solution, and then washed once with 15 ml of an ice-cooled saturated aqueous sodium chloride solution. The organic phase was dried over anhydrous sodium sulfate. After the sodium sulfate had been separated by a filtration, the filtrate was evaporated to dryness. The oily residue thus obtained was dried under reduced pressure, and dissolved in 2 ml of dichloromethane, and added dropwise with stirring to 200 ml of n-hexane which had been cooled to a temperature of -50° C., whereby a white precipitate was formed
[Compound]
Name
N6 -benzoyl-5'-O-dimethoxy-trityl-2'-O-methyl-adenosine
Quantity
344 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
362 μL
Type
reactant
Reaction Step Two
Quantity
300 μL
Type
reactant
Reaction Step Three

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